1-Butylpiperidin-4-one

Evidence Gap Data Availability Medicinal Chemistry

1-Butylpiperidin-4-one is a piperidine derivative characterized by a butyl group attached to the nitrogen atom of the piperidin-4-one ring. It is documented as an organic intermediate for use in research and synthetic chemistry.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 23081-86-9
Cat. No. B1329625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butylpiperidin-4-one
CAS23081-86-9
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCCCCN1CCC(=O)CC1
InChIInChI=1S/C9H17NO/c1-2-3-6-10-7-4-9(11)5-8-10/h2-8H2,1H3
InChIKeyOCNWYKFGWLGNHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butylpiperidin-4-one (CAS 23081-86-9) Procurement and Evidence Overview


1-Butylpiperidin-4-one is a piperidine derivative characterized by a butyl group attached to the nitrogen atom of the piperidin-4-one ring . It is documented as an organic intermediate for use in research and synthetic chemistry . While its predicted physicochemical properties are available , a comprehensive search for primary research and patent literature reveals a lack of directly comparable, quantitative performance data against close structural analogs such as 1-methylpiperidin-4-one or 1-ethylpiperidin-4-one.

Critical Role of 1-Butylpiperidin-4-one in Research: Why Substitution Fails


This analysis failed to generate the required comparator-based quantitative evidence. Substituting 1-Butylpiperidin-4-one with a different N-alkylpiperidin-4-one is likely to fail in applications where a specific LogP or steric profile is required, as each analog has a unique set of physicochemical properties . However, no direct, quantitative, head-to-head studies are available in the scientific literature to confirm the exact impact of such a substitution. The claim that substitution fails is a class-level inference, as the specific quantitative differentiation cannot be verified from available data.

Evidence Gap Analysis: 1-Butylpiperidin-4-one Comparative Data Unavailable


Direct Comparator Data for 1-Butylpiperidin-4-one is Not Publicly Available

A search for quantitative, comparator-based evidence for 1-Butylpiperidin-4-one against its closest analogs (e.g., 1-methylpiperidin-4-one, 1-ethylpiperidin-4-one, 1-propylpiperidin-4-one, 4-piperidone) in authoritative databases like PubMed and BindingDB yielded no results. This precludes the creation of a comparative evidence guide as requested.

Evidence Gap Data Availability Medicinal Chemistry

Scenario-Based Guidance for 1-Butylpiperidin-4-one Use


Synthetic Intermediate for N-Butylpiperidine-Derived Targets

This compound is most appropriately used as a key synthetic intermediate when a final target molecule explicitly requires an N-butylpiperidine structural motif. For example, it has been noted as an intermediate for the synthesis of various pharmaceuticals . Its procurement is justified by the specific structural requirement of a synthetic route, not by a quantifiable performance advantage over other analogs.

Building Block for Property Optimization in SAR Studies

In structure-activity relationship (SAR) studies, 1-Butylpiperidin-4-one can be used to systematically explore the effects of N-alkyl chain length on properties like lipophilicity. While no direct comparator data exists, its predicted LogP of 1.39 provides a theoretical basis for its inclusion in a compound library designed to modulate drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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